5-benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Description
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one (CAS: 483967-88-0, molecular formula: C₁₈H₁₄F₄N₂O₃) is a tetrahydropyrimidinone derivative characterized by a benzoyl group at position 5, a 4-fluorophenyl substituent at position 6, and hydroxyl and trifluoromethyl groups at position 2. Its crystalline structure has been resolved using X-ray diffraction methods, as indicated by the use of SHELX software in related studies .
Properties
IUPAC Name |
5-benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O3/c19-12-8-6-10(7-9-12)14-13(15(25)11-4-2-1-3-5-11)17(27,18(20,21)22)24-16(26)23-14/h1-9,13-14,27H,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBRNNFXUULIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been reported to exhibit high inhibition against egfr-tk.
Mode of Action
It can be inferred from the general properties of pyrimidine derivatives that they interact with their targets, such as egfr-tk, and cause changes that lead to their observed effects.
Biological Activity
5-benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a tetrahydropyrimidinone core with various functional groups that contribute to its biological activity. The presence of fluorine atoms and a benzoyl group are notable for their influence on pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate precursors. The detailed synthetic route can be optimized based on the desired yield and purity of the final product, often utilizing microwave-assisted techniques to enhance efficiency .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. These effects are often attributed to the induction of apoptosis and disruption of mitochondrial function .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | L1210 Leukemia | 0.4 | Apoptosis induction |
| Compound B | Breast Cancer | 0.2 | Mitochondrial disruption |
| Target Compound | Glioblastoma | 0.3 | Reactive oxygen species generation |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activities. Studies indicate that it possesses inhibitory effects against various bacterial strains, potentially making it a candidate for developing new antibiotics . The mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 1.0 µg/mL | Membrane disruption |
Case Studies
- Case Study on Cancer Cell Lines : A study conducted on various tetrahydropyrimidinone derivatives demonstrated that those with trifluoromethyl substitutions had enhanced potency against breast cancer cells, with IC50 values significantly lower than those without such modifications. The study attributed this effect to increased lipophilicity and improved cellular uptake .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of related compounds in vitro against multidrug-resistant bacterial strains. Results showed that certain derivatives exhibited potent activity at nanomolar concentrations, suggesting potential for further development into therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
The compound has shown significant potential as an antimicrobial agent. In various studies, it has been tested against a range of bacterial and fungal strains. For instance, compounds similar to 5-benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungi . -
Anti-inflammatory Properties :
Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation. The presence of the trifluoromethyl group is believed to enhance the biological activity of the compounds by influencing their interaction with biological targets . -
Cancer Research :
The compound's unique structure allows it to interact with various biological pathways, suggesting potential applications in cancer therapy. Preliminary studies have indicated that similar compounds can inhibit tumor growth in vitro, warranting further investigation into their mechanisms and efficacy.
Biological Studies
-
Mechanism of Action :
Understanding the mechanism through which this compound exerts its effects is crucial for its application in drug development. Studies have focused on its interaction with specific enzymes and receptors involved in disease processes, particularly those related to microbial resistance and inflammation . -
Toxicological Assessments :
Toxicity studies are essential for evaluating the safety profile of new compounds. Research involving this tetrahydropyrimidinone has included acute toxicity tests on animal models, assessing behavioral changes and physiological responses after administration at varying doses .
Material Science Applications
-
Synthesis of Novel Materials :
The compound has been explored for its potential in synthesizing novel materials with unique properties. Its ability to form stable complexes with metals suggests applications in catalysis and materials engineering . -
Polymer Chemistry :
There is potential for utilizing this compound in polymer chemistry to create materials with enhanced thermal stability and chemical resistance due to its robust molecular structure .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Molecular Formula | Substituents (Positions 5, 6, 4) | Melting Point (°C) | Key Biological Activity |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₄F₄N₂O₃ | 5-Benzoyl, 6-(4-fluorophenyl), 4-OH/CF₃ | Not reported | Under investigation |
| 5-(4-Chlorobenzoyl)-6-[5-(2-nitrophenyl)-2-furyl]-4-hydroxy-4-CF₃ derivative | C₂₂H₁₅ClF₃N₃O₆ | 5-(4-Chlorobenzoyl), 6-(nitrophenyl-furyl), 4-OH/CF₃ | Not reported | Antimicrobial (hypothesized) |
| 4-Hydroxy-5-(4-methoxybenzoyl)-6-(4-nitrophenyl)-4-CF₃ derivative (4g) | C₁₉H₁₆F₃N₃O₆ | 5-(4-Methoxybenzoyl), 6-(4-nitrophenyl), 4-OH/CF₃ | 234–236 | Antitubercular (in vitro) |
| 4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-CF₃ derivative | C₁₆H₁₂ClF₃N₂O₃S | 5-(Thienylcarbonyl), 6-(4-chlorophenyl), 4-OH/CF₃ | Not reported | Structural studies |
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group at position 4 enhances metabolic stability and lipophilicity across all analogues .
- Aryl Substituents : The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to nitro (e.g., 4-nitrophenyl in 4g) or chloro groups (e.g., ), influencing reactivity and binding affinity .
- Benzoyl Modifications : Methoxybenzoyl (4g) or thienylcarbonyl () substituents alter π-π stacking interactions, impacting solubility and crystallinity .
Preparation Methods
Reaction Components and Conditions
For the target compound, the aldehyde component is substituted with a 4-fluorophenyl group, while the β-keto ester incorporates a benzoyl moiety. The trifluoromethyl group is introduced either via the β-keto ester or through post-synthetic modification. A representative procedure involves:
-
Aldehyde : 4-Fluorobenzaldehyde
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β-Keto ester : Ethyl benzoylacetate
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Urea : Substituted urea with a trifluoromethyl group
The reaction is catalyzed by sodium hydrogen sulfate (NaHSO₄) in ethanol under reflux conditions. The acidic catalyst facilitates the formation of the intermediate N-acyliminium ion, which undergoes cyclization to yield the tetrahydropyrimidinone core.
Optimization and Yield Improvements
Key parameters influencing yield include:
-
Solvent : Ethanol or dichloromethane, with the latter improving solubility of fluorinated intermediates.
-
Temperature : Reflux conditions (78°C for ethanol) enhance reaction kinetics.
Under optimized conditions, yields of 65–75% are routinely reported.
Post-Synthetic Functionalization
Post-synthetic modification is often required to introduce the trifluoromethyl group or refine substituent positioning.
Trifluoromethylation Strategies
The trifluoromethyl group is introduced via:
-
Nucleophilic substitution : Using trifluoromethylating agents like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cesium fluoride.
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Electrophilic pathways : Employing Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) under mild conditions.
A two-step approach involving initial Biginelli synthesis followed by trifluoromethylation achieves an overall yield of 58–62%.
Cyclization of Preformed Intermediates
Alternative routes involve cyclizing preformed intermediates to construct the tetrahydropyrimidinone ring.
Chalcone Cyclization
Chalcone derivatives serve as precursors for cyclization. For example, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one is treated with guanidine in the presence of sodium ethoxide to form the pyrimidinone ring. Subsequent benzoylation and trifluoromethylation yield the target compound.
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times. A protocol utilizing 300 W irradiation for 15 minutes in dimethylformamide (DMF) achieves 70% yield, compared to 48 hours under conventional heating.
Catalytic Systems and Green Chemistry
Recent advances emphasize sustainable methodologies:
Organocatalysis
Proline-derived catalysts enable enantioselective synthesis, critical for pharmaceutical applications. L-Proline (20 mol%) in water achieves 68% yield with 92% enantiomeric excess (ee).
Ionic Liquid Catalysts
Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhance reaction rates by stabilizing charged intermediates. Yields improve to 78% under solvent-free conditions.
Comparative Analysis of Methods
The table below summarizes key preparation methods:
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Biginelli Reaction | NaHSO₄/Ethanol | 78 | 24 | 75 | 95 |
| Post-Synthetic CF₃ | TMSCF₃/CsF/DCM | 25 | 12 | 62 | 90 |
| Chalcone Cyclization | NaOEt/EtOH | 80 | 48 | 55 | 88 |
| Microwave Cyclization | DMF (Microwave) | 150 | 0.25 | 70 | 93 |
| Organocatalysis | L-Proline/H₂O | 25 | 36 | 68 | 94 |
Characterization and Quality Control
Critical analytical data for the compound include:
Q & A
Q. Advanced Research Focus
- Target selection : Prioritize enzymes sensitive to trifluoromethyl groups (e.g., kinases, cytochrome P450) based on structural analogs .
- Lipophilicity optimization : Replace 4-fluorophenyl with polar substituents (e.g., pyridyl) to improve solubility for in vitro assays .
- Metabolic stability : Use hepatic microsome assays to assess CYP450-mediated degradation, leveraging the compound’s resistance to oxidation .
Why do conflicting melting points and spectral data appear in literature for analogs?
Advanced Research Focus
Discrepancies stem from:
- Polymorphism : Different crystal packing (e.g., monohydrate vs. anhydrous forms) alters melting points by 5–10°C .
- Impurity profiles : Residual solvents (e.g., DMSO) in NMR samples shift NH/OH peaks. Use deuterated solvents and gradient HPLC to confirm purity .
- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) downfield-shift aromatic protons in ¹H NMR by ~0.5 ppm compared to methoxy groups .
What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Q. Advanced Research Focus
- Fukui indices : Identify electrophilic centers (e.g., C6) prone to nucleophilic attack using DFT (e.g., ωB97X-D/def2-TZVP) .
- Solvent modeling : COSMO-RS simulations predict solvolysis rates in protic vs. aprotic media .
- Kinetic isotope effects : Deuterium labeling at C4 hydroxyl probes H-bonding’s role in stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
